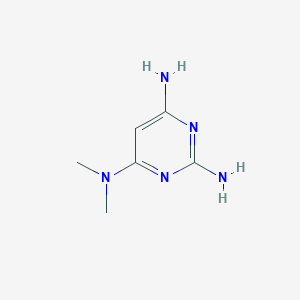

N4,N4-dimethylpyrimidine-2,4,6-triamine

Beschreibung

Historical Context of Pyrimidine (B1678525) Chemistry and its Evolution

The history of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, it wasn't until 1879 that a laboratory synthesis of a pyrimidine, specifically barbituric acid, was reported. wikipedia.org The term "pyrimidine" was coined by Pinner in 1884, combining "pyridine" and "amidine" to reflect its structural similarities. umich.eduwjahr.com The fundamental structure of pyrimidine was further elucidated in the following years. wikipedia.org

A major breakthrough in understanding the significance of pyrimidines came with the work of Albrecht Kossel and Albert Neumann, who isolated these compounds from calf thymus tissues in 1893. studysmarter.co.uk This led to the identification of cytosine, thymine, and uracil (B121893) as essential components of nucleic acids (DNA and RNA), cementing the biological importance of the pyrimidine ring system. wikipedia.orgbritannica.comnumberanalytics.com Since these initial discoveries, the field has expanded dramatically, with research exploring the synthesis and application of a vast number of pyrimidine-containing compounds, from vitamins and antibiotics to synthetic drugs. umich.edutandfonline.com The de novo biosynthesis pathway of pyrimidines, starting from simple molecules like bicarbonate and ammonia (B1221849), is a fundamental biochemical process involving six key enzymes. umich.eduwikipedia.org

Structural Classification and Nomenclature of N4,N4-dimethylpyrimidine-2,4,6-triamine

This compound is classified as a substituted pyrimidine. The core of the molecule is a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. britannica.comnumberanalytics.com This core is substituted with three amino groups at positions 2, 4, and 6, forming a triamine derivative. Specifically, the amino group at the N4 position is dimethylated, meaning two methyl groups are attached to the nitrogen atom.

The systematic nomenclature and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N |

| CAS Number | 24867-25-2 sigmaaldrich.combldpharm.com |

| Molecular Formula | C₆H₁₁N₅ sigmaaldrich.combldpharm.com |

| Molecular Weight | 153.19 g/mol sigmaaldrich.combldpharm.com |

| InChI Key | GKMMQUTWKHZKMT-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

Interactive Data Table: Click on headers to sort.

Significance of Pyrimidine Triamine Derivatives in Heterocyclic Chemistry

Pyrimidine derivatives are a critical class of compounds in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netwjahr.comgsconlinepress.com The versatility of the pyrimidine scaffold allows for extensive synthetic modification, enabling the development of structurally diverse derivatives that can interact with a wide range of biological targets. researchgate.net

The presence of amino groups, as seen in pyrimidine triamine derivatives, is particularly significant. These functional groups can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the amino groups provide reactive sites for further chemical synthesis, allowing these compounds to serve as versatile intermediates or building blocks for constructing more complex molecules. lookchem.comgoogle.com The introduction of substituents onto the pyrimidine ring and its amino groups, such as the dimethyl groups in this compound, can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its biological activity and reactivity.

Overview of Current Research Landscape for this compound

The current research landscape for this compound appears to be limited, with most available information coming from chemical suppliers where it is listed as a commercially available research chemical. sigmaaldrich.combldpharm.comcymitquimica.com This suggests that its primary role in contemporary research is likely as a building block or intermediate in the synthesis of more complex molecules.

While direct studies on the biological activities or specific applications of this compound are not prominent in the reviewed literature, related pyrimidine triamine structures are investigated for various purposes. For instance, other isomers like N2,N2-dimethylpyrimidine-2,4,6-triamine are used as precursors in the synthesis of azo compounds, which have applications as dyes or potential bioactive agents. lookchem.com Research on similar structures, such as N2,N2-dimethylpyrimidine-2,4,5-triamine, highlights their utility as synthetic intermediates for drug candidates. Given the synthetic versatility of the pyrimidine core, it is plausible that this compound is utilized in proprietary or early-stage discovery chemistry within the pharmaceutical and chemical industries.

Aims and Scope of Detailed Academic Inquiry into this compound

A detailed academic inquiry into this compound would aim to bridge the current gap in public domain knowledge regarding its specific properties and applications. The primary objectives of such an investigation would be:

To fully characterize its physicochemical properties, including solubility, stability, and spectroscopic data.

To explore and optimize synthetic routes for its preparation and derivatization.

To synthesize a library of novel compounds using this compound as a starting material.

To conduct biological screening of the parent compound and its derivatives to identify potential therapeutic activities.

The scope of this inquiry would be confined to fundamental chemical and early-stage pharmacological research, establishing a foundational understanding of the compound's potential. This would provide a basis for more specialized research and development in areas such as medicinal chemistry, materials science, or agrochemicals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N,4-N-dimethylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMQUTWKHZKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N4,n4 Dimethylpyrimidine 2,4,6 Triamine and Its Analogues

Classical Approaches to Pyrimidine (B1678525) Ring Construction

The foundational step in the synthesis of N4,N4-dimethylpyrimidine-2,4,6-triamine is the construction of the pyrimidine core. Classical methods for this purpose have been well-established and typically involve condensation reactions or multi-step syntheses starting from simpler precursors.

Condensation Reactions for Pyrimidine Core Formation

A primary and long-standing method for pyrimidine ring synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine (B92328). thieme.de This approach, often referred to as the Principal Synthesis, allows for the direct formation of the six-membered heterocyclic ring.

For instance, the reaction of guanidine with a β-dicarbonyl compound or a suitable precursor can yield a 2-aminopyrimidine (B69317) derivative. A notable example is the synthesis of 2-amino-4,6-dimethylpyrimidine, which is achieved by the condensation of acetylacetone (B45752) with guanidine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium carbonate, and can be facilitated by methods like sonication to improve yields and reaction times.

Table 1: Example of Pyrimidine Core Synthesis via Condensation

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Acetylacetone | Guanidine hydrochloride | 2-Amino-4,6-dimethylpyrimidine | Sodium carbonate, Water, 60°C, Sonication (30 min) | 75% |

This foundational reaction provides a versatile entry point to various substituted pyrimidines, which can then be further functionalized.

Multi-step Synthesis via Substituted Pyrimidine Precursors

An alternative and highly versatile strategy for constructing complex pyrimidines involves the use of pre-functionalized pyrimidine precursors, most notably halogenated pyrimidines. A common starting material for the synthesis of 2,4,6-trisubstituted pyrimidines is 2,4,6-trichloropyrimidine (B138864). This precursor can be synthesized from readily available starting materials like barbituric acid. The reaction of barbituric acid with phosphorus oxychloride (POCl₃), followed by treatment with phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine, yields 2,4,6-trichloropyrimidine in high yields (typically 90-94%). google.comgoogle.com

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and often regioselective introduction of various functional groups, including amines. The reactivity of the chloro positions generally follows the order C4 > C6 > C2, which can be exploited to control the substitution pattern.

Targeted Synthesis of this compound

The specific synthesis of this compound requires the controlled introduction of two primary amino groups at positions 2 and 6, and a dimethylamino group at position 4. This is typically achieved through regioselective substitution reactions on a suitable pyrimidine scaffold.

Regioselective Dimethylation Strategies

Achieving regioselective N,N-dimethylation at the C4 position is a critical step in the synthesis of the target compound. Starting from 2,4,6-trichloropyrimidine, the higher reactivity of the C4 and C6 positions towards nucleophiles allows for a controlled reaction sequence. Dimethylamine (B145610), being a more potent nucleophile than ammonia (B1221849), can be expected to react preferentially.

A plausible synthetic route involves the stepwise reaction of 2,4,6-trichloropyrimidine. By carefully controlling the stoichiometry and reaction conditions, dimethylamine can be introduced at the C4 position first. This would be followed by the substitution of the remaining chlorine atoms with ammonia.

Alternatively, if starting from pyrimidine-2,4,6-triamine, direct N-methylation presents a challenge in achieving regioselectivity. However, literature on related systems suggests that the most basic nitrogen atom is typically the one that undergoes alkylation first. In the case of 2,4,6-triaminopyrimidine (B127396), the exocyclic amino groups are generally more basic than the ring nitrogens. The relative basicity of the amino groups at C2, C4, and C6 would influence the site of methylation.

Amination and Transamination Reactions in Synthesis

The introduction of the amino groups is a cornerstone of the synthesis of this compound. Starting from 2,4,6-trichloropyrimidine, a sequential amination strategy is employed.

The synthesis can be envisioned as follows:

First Amination (Dimethylamine): Reaction of 2,4,6-trichloropyrimidine with one equivalent of dimethylamine would lead to the formation of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. This reaction leverages the higher reactivity of the C4 position.

Second and Third Amination (Ammonia): The resulting dichlorodimethylamino-pyrimidine can then be reacted with ammonia under more forcing conditions to substitute the remaining two chlorine atoms at the C2 and C6 positions, yielding the final product, this compound.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also been shown to be effective for the amination of chloropyrimidines, including the introduction of a second amino substituent onto a 4-amino-6-chloropyrimidine (B18116) core. nih.gov This catalytic approach can offer milder reaction conditions and broader substrate scope.

Another approach involves the reduction of a nitro group. For example, the synthesis of N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine was achieved by the reduction of the corresponding 5-nitro derivative using iron powder and ammonium (B1175870) chloride. chemrxiv.org A similar strategy could potentially be employed where a nitropyrimidine precursor is first aminated and then the nitro group is reduced to an amino group.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing this compound and its analogues, several greener approaches can be considered.

Traditional pyrimidine syntheses often rely on volatile organic solvents and hazardous reagents. rasayanjournal.co.in Modern approaches seek to replace these with more environmentally benign alternatives. Key green chemistry strategies applicable to pyrimidine synthesis include:

Catalysis: The use of catalysts, including metal-based and organocatalysts, can lead to more efficient reactions with lower energy consumption and waste generation. rasayanjournal.co.in For instance, ruthenium-catalyzed reductive N-methylation of amines using dimethyl carbonate (a green methylating agent) and molecular hydrogen has been reported as a sustainable method for producing N-methylated amines. rsc.org Nickel-based nano-catalysts have also been developed for the efficient N-di-methylation of amines. chemrxiv.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the product, are inherently more atom-economical and generate less waste compared to multi-step syntheses with intermediate isolation. rasayanjournal.co.in

Alternative Reaction Conditions: Microwave-assisted synthesis and solvent-less reactions can significantly reduce reaction times and energy consumption. rasayanjournal.co.in For example, the synthesis of 2-aminopyrimidine derivatives has been achieved under solvent-free conditions by heating the reactants together. nih.gov The use of safer solvents like water or ionic liquids is also a key aspect of green pyrimidine synthesis. rasayanjournal.co.in

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not extensively documented, the application of these general principles can lead to more sustainable and environmentally friendly production methods.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. Key parameters that are frequently fine-tuned include the choice of catalyst, base, solvent, temperature, and reaction time.

A common synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) of chloro-substituted pyrimidines with amines. For instance, starting from 2-amino-4,6-dichloropyrimidine (B145751), the introduction of the dimethylamino group at the C4 position is a critical step. Research on related systems has shown that the choice of catalyst and ligand is crucial for achieving high yields in amination reactions. For example, in the palladium-catalyzed amination of 4-amino-6-chloropyrimidine derivatives, various phosphine (B1218219) ligands such as BINAP and DavePhos have been explored. mdpi.com The use of bulky ligands, however, did not always lead to an increase in product yield, indicating that steric factors play a significant role. mdpi.com In some cases, increasing the equivalents of the amine nucleophile has been shown to improve the yield of the desired di-aminated product. mdpi.com

The selection of the base and solvent system is also paramount. For the amination of 6-aryl-2,4-dichloropyrimidine, it has been demonstrated that reactions with aliphatic secondary amines are effectively carried out using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent such as THF. researchgate.netfigshare.com In contrast, the amination with less nucleophilic aromatic amines can often proceed without a catalyst. researchgate.netfigshare.com

Furthermore, catalyst-free approaches have been developed for the monoamination of dichloropyrimidines. For example, the reaction of 4,6-dichloropyrimidine (B16783) with various amines can be achieved in high yields by heating in a solvent like DMF at elevated temperatures (e.g., 140 °C) in the presence of a base like potassium carbonate. mdpi.com The yield in such reactions is often influenced by the steric hindrance of the amine nucleophile. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of related aminopyrimidine derivatives, which can inform the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amine (4 equiv.), Pd(dba)2, Ph-JosiPhos, NaOtBu, Toluene, 110 °C, 24 h | 4-Amino-6-(adamantylamino)pyrimidine derivative | 60 | mdpi.com |

| 4,6-Dichloropyrimidine | Adamantane-containing amine (4 equiv.), K2CO3, DMF, 140 °C, 24 h | 4-Chloro-6-(adamantylamino)pyrimidine derivative | 60-98 | mdpi.comnih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine, LiHMDS, Pd(OAc)2/dppb, THF, -20 °C, 1 h | 6-Aryl-4-(dibutylamino)-2-chloropyrimidine | High | researchgate.netfigshare.com |

| 2-Amino-4,6-dihydroxypyrimidine | POCl3, N,N-dimethylaniline, 55-68 °C | 2-Amino-4,6-dichloropyrimidine | >80 | google.com |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is often a prerequisite for its subsequent applications. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Following the completion of the synthesis, the initial workup typically involves quenching the reaction, followed by extraction to separate the product from the reaction medium and inorganic salts. For instance, after a reaction involving phosphorus oxychloride, the excess reagent is carefully removed, often by evaporation under reduced pressure, and the residue is then cautiously added to ice-water to decompose any remaining reactive species. google.com The resulting aqueous solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude product, which can be collected by filtration. google.com

For further purification, several techniques can be employed:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities in the mother liquor. The choice of solvent is crucial; for aminopyrimidine derivatives, alcohols like ethanol (B145695) are often used. researchgate.net

Chromatography: When recrystallization is not sufficient to remove all impurities, chromatographic techniques are employed.

Column Chromatography: This is a versatile technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable eluent or a gradient of eluents is used to separate the components based on their differential adsorption to the stationary phase.

Cation-Exchange Chromatography: This method has been shown to be particularly effective for the purification of aminopyridine and aminopyrimidine derivatives. nih.gov The basic amino groups of the target compound allow it to bind to a cation-exchange resin. Impurities can be washed away, and the pure product can then be eluted by changing the pH or ionic strength of the buffer. For example, a Dowex 50X8 column in its ammonium form has been used to purify pyridylaminated compounds by eluting with an ammonium acetate (B1210297) buffer. nih.gov This technique can be advantageous for large-scale preparations and can be faster than other chromatographic methods. nih.gov

The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the compound also serves as an indicator of its purity.

Chemical Reactivity and Reaction Mechanisms of N4,n4 Dimethylpyrimidine 2,4,6 Triamine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of its two nitrogen atoms, which reduces the electron density of the aromatic system. researchgate.netresearchgate.net This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack, when it does occur, is directed to the C-5 position, which is comparatively less electron-deficient. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reaction

| Reactant | Reagent(s) | Position of Substitution | Product |

| N4,N4-dimethylpyrimidine-2,4,6-triamine | HNO₃/H₂SO₄ | C-5 | N4,N4-dimethyl-5-nitropyrimidine-2,4,6-triamine |

| This compound | Br₂ in acetic acid | C-5 | 5-Bromo-N4,N4-dimethylpyrimidine-2,4,6-triamine |

| This compound | N-Chlorosuccinimide (NCS) | C-5 | 5-Chloro-N4,N4-dimethylpyrimidine-2,4,6-triamine |

Nucleophilic Substitution Reactions of Amine Groups

The exocyclic amine groups at positions C-2, C-4, and C-6 possess lone pairs of electrons, rendering them nucleophilic. These groups can readily react with a variety of electrophiles. While nucleophilic substitution of an amino group on an aromatic ring is challenging, the amine groups themselves are reactive centers for forming new bonds. For instance, they can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.

The synthesis of various 2-aminopyrimidine (B69317) derivatives often involves the reaction of a substituted amine with a halogenated pyrimidine, highlighting the nucleophilic character of the amine. nih.govmdpi.com In the case of this compound, the primary amines at C-2 and C-6 would be expected to be more reactive in such substitutions than the tertiary amine at C-4.

Table 2: Typical Nucleophilic Reactions of Amine Groups

| Amine Position | Electrophile | Reaction Type | Resulting Functional Group |

| C-2 or C-6 | Acetyl Chloride | Acylation | Acetamide |

| C-2 or C-6 | Methyl Iodide | Alkylation | Methylamine / Dimethylamine (B145610) |

| C-2 or C-6 | Benzaldehyde | Imine Formation | Schiff Base (Imine) |

Hydrolysis and Degradation Pathways

Specific kinetic data on the hydrolysis of this compound is limited. However, based on the general chemistry of aminopyrimidines and other amino acid esters, hydrolysis is expected to follow first-order kinetics and be significantly influenced by temperature and pH. rsc.orgnih.gov Under forcing acidic or basic conditions, the C-N bonds of the amine substituents could be susceptible to cleavage, potentially leading to the formation of the corresponding pyrimidine polyols, such as pyrimidine-2,4,6-triol (B1297810) (barbituric acid), although this would require harsh conditions.

Another potential degradation route is through photocatalysis. Studies on other aminopyrimidines have shown that they can be degraded in aqueous solutions in the presence of a photocatalyst like TiO₂, with the transformation pathways being dependent on the substitution pattern and the position of the amino groups. researchgate.net

Table 3: Potential Hydrolysis and Degradation Scenarios

| Condition | Pathway | Potential Products |

| Strong Acid (e.g., HCl, heat) | Hydrolysis of Amine Groups | Pyrimidine-2,4,6-triol, Dimethylamine, Ammonia (B1221849) |

| Strong Base (e.g., NaOH, heat) | Hydrolysis of Amine Groups | Pyrimidine-2,4,6-triol, Dimethylamine, Ammonia |

| UV light, TiO₂ catalyst | Photocatalytic Degradation | Ring-opened products, ammonium (B1175870), nitrate (B79036) ions researchgate.net |

Oxidation and Reduction Chemistry of the Pyrimidine System

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, although the ring itself is relatively stable.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used. libretexts.org While the electron-deficient pyrimidine ring is resistant to oxidation, the exocyclic amino groups can be targeted. The oxidation of amino groups by KMnO₄ is a known process, though it can be complex and lead to a variety of products. rsc.orgnih.gov

Reduction: The pyrimidine ring can be reduced to its dihydro- or tetrahydro- derivatives. This can be achieved through catalytic hydrogenation (e.g., using H₂ with a platinum or palladium catalyst) or with chemical reducing agents. umich.edu Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for the reduction of related pyrimidine systems, typically attacking the C4=C5 or C5=C6 double bond. rsc.org The reaction with NaBH₄ can yield 3,4-dihydro- or 3,4,5,6-tetrahydro-pyrimidinones in related systems. rsc.org

Table 4: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Substrate Site | Expected Product(s) |

| Oxidation | Potassium Permanganate (KMnO₄) | Exocyclic Amine Groups | Complex mixture of oxidized products |

| Reduction | Sodium Borohydride (NaBH₄) | Pyrimidine Ring (C=C) | Dihydropyrimidine and/or Tetrahydropyrimidine derivatives |

| Reduction | Catalytic Hydrogenation (H₂/Pd or Pt) | Pyrimidine Ring (C=C) | Dihydropyrimidine and/or Tetrahydropyrimidine derivatives umich.edu |

Acid-Base Equilibria and Protonation Behavior

This compound possesses multiple basic centers: the two nitrogen atoms within the pyrimidine ring (N-1 and N-3) and the three exocyclic amino groups. The pKa of unsubstituted pyrimidine is approximately 1.3. researchgate.net The electron-donating amino groups increase the basicity of the molecule.

Studies on similar aminopyrimidines show that the ring nitrogens are generally the most basic sites and are preferentially protonated. acs.org Theoretical and experimental work on 2-aminopyrimidine and 4-aminopyrimidine (B60600) confirmed that protonation occurs at the ring nitrogens rather than the exocyclic amino group. acs.org Research on a pyridine (B92270) derivative with three potential nitrogen protonation sites (N1-ring, N2-amino, N4-amino) also determined that the endocyclic ring nitrogen was the primary protonation site. nih.gov Therefore, for this compound, the first protonation is expected to occur at either N-1 or N-3. Subsequent protonations would require more strongly acidic conditions.

Table 5: Predicted Protonation Sites and Relative Basicity

| Site | Type | Predicted Basicity | Rationale |

| N-1 / N-3 | Ring Nitrogen | Most Basic | Lone pair is more available; established trend in aminopyrimidines. acs.orgnih.gov |

| C2-NH₂ / C6-NH₂ | Primary Amine | Intermediate | Less basic than ring nitrogens due to resonance delocalization with the ring. |

| C4-N(CH₃)₂ | Tertiary Amine | Least Basic | Lone pair delocalized into the ring; steric hindrance from methyl groups. |

Formation of Salts and Co-crystals Involving this compound

The presence of multiple hydrogen bond donor (the N-H of the primary amines) and acceptor (the ring nitrogens and all amino nitrogens) sites makes this compound an excellent candidate for forming crystalline multi-component solids, such as salts and co-crystals. nih.gov

Extensive research on the structurally similar 2,4-diaminopyrimidines, pyrimethamine (B1678524) and trimethoprim, has shown they form predictable hydrogen-bonded structures (supramolecular synthons) with various coformers. nih.govresearchgate.net These molecules possess distinct interaction sites, such as a donor-acceptor-donor (DAD) site across the C2-NH₂, N3, and C4-NH₂ positions. nih.govacs.org this compound offers similar, albeit slightly different, hydrogen bonding possibilities. It can interact with acidic coformers, such as carboxylic acids, to form robust hydrogen-bonded networks, leading to the formation of stable salts or co-crystals.

Common methods for preparing such materials include solvent evaporation, liquid-assisted grinding (LAG), and slurry crystallization. sysrevpharm.org

Table 6: Potential Co-crystal and Salt Formation

| Coformer Type | Example Coformer | Potential Interaction Site(s) on Pyrimidine | Resulting Structure |

| Carboxylic Acid | Benzoic Acid | Proton transfer from acid to ring N; H-bond between carboxylate and NH₂ | Salt |

| Dicarboxylic Acid | Succinic Acid | Can bridge two pyrimidine molecules via H-bonds | Co-crystal or Salt |

| Phenol (B47542) | Resorcinol | H-bond from phenol -OH to ring N or exocyclic amine | Co-crystal |

| Sulfonamide | Sulfamethazine | H-bond from sulfonamide N-H to ring N; H-bond from pyrimidine NH₂ to S=O | Co-crystal |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity of this compound.

Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of an electrophile (E⁺) on the electron-rich C-5 position. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and the amino groups. The final step is the rapid loss of a proton (H⁺) from the C-5 position, which restores the aromaticity of the pyrimidine ring.

Nucleophilic Attack by Amine Groups: When the exocyclic amine groups act as nucleophiles, for example in an acylation reaction, the lone pair on the nitrogen attacks the electrophilic carbon of the acyl halide. This forms a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the final amide product.

Reduction of the Pyrimidine Ring: The reduction by a metal hydride like NaBH₄ involves the nucleophilic transfer of a hydride ion (H⁻) to one of the electron-deficient carbons of a C=C bond in the ring (e.g., C-4 or C-6). This breaks the double bond and creates a negatively charged intermediate, which is then protonated by the solvent (e.g., water or alcohol) to give the final dihydro- or tetrahydro-pyrimidine product. rsc.org

Theoretical and Computational Investigations of N4,n4 Dimethylpyrimidine 2,4,6 Triamine

Quantum Chemical Studies (DFT, Ab Initio) for Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of molecules like N4,N4-dimethylpyrimidine-2,4,6-triamine. jchemrev.com DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. nih.govnih.gov Ab initio methods, while computationally more intensive, can provide highly accurate benchmark data.

These computational approaches allow for the optimization of the molecular geometry in the ground state, revealing key structural parameters. For substituted pyrimidines, theoretical calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. jchemrev.comnih.gov The electronic properties of substituted pyrimidines are heavily influenced by the nature and position of the substituent groups on the pyrimidine ring. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. irjweb.comschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

For this compound, the presence of electron-donating groups (amino and dimethylamino) is expected to raise the energy of the HOMO and influence the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. irjweb.com The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the electron-donating substituents, while the LUMO is distributed over the pyrimidine ring. irjweb.com

Table 1: Representative Calculated Electronic Properties for a Substituted Aminopyrimidine

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The distribution of electron density in a molecule is key to understanding its electrostatic potential and reactive sites. In this compound, the electron-donating amino and dimethylamino groups are expected to increase the electron density on the pyrimidine ring, particularly at the ortho and para positions relative to the substituents. This enrichment of electron density influences the molecule's ability to interact with electrophiles.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. This analysis provides insights into the stability arising from electron delocalization from filled bonding orbitals to empty anti-bonding orbitals. For substituted pyrimidines, NBO analysis can quantify the electron-donating effects of the amino and dimethylamino groups.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. nih.gov For this compound, rotational barriers around the C-N bonds connecting the amino and dimethylamino groups to the pyrimidine ring are of particular interest. The rotation of the dimethylamino group can lead to different conformers with varying steric hindrance and electronic properties.

Computational methods can be used to map the potential energy surface by calculating the energy of the molecule as a function of specific dihedral angles. mdpi.com This analysis helps to identify the most stable conformers (energy minima) and the transition states between them. For similar flexible molecules, it has been shown that multiple low-energy conformers can exist in equilibrium. nih.govnih.gov The study of the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to understand its behavior in aqueous or other solvent environments. These simulations can reveal how the solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence its conformation and dynamics. nih.gov Such studies are particularly important for predicting how the molecule might interact with biological targets, such as proteins or nucleic acids. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for the identification and characterization of new compounds. nih.gov DFT calculations are commonly used to predict vibrational (infrared and Raman) and NMR spectra. nih.gov

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, scaling factors can be applied to improve the agreement.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Aminopyrimidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch | 3100 |

| C=N Stretch | 1650 |

| C-N Stretch | 1350 |

| Ring Breathing | 1000 |

Computational Thermodynamics and Kinetics of Reactions

Computational methods can be used to predict the thermodynamic properties of molecules, such as their heat of formation, Gibbs free energy, and entropy. jchemrev.comnih.govmaterialsciencejournal.org These calculations are essential for understanding the stability of different isomers and for predicting the thermodynamics of chemical reactions. jchemrev.com

Furthermore, computational kinetics can be used to study reaction mechanisms and to calculate activation energies and reaction rates. materialsciencejournal.org By modeling the potential energy surface of a reaction, transition states can be identified, providing a deeper understanding of the reaction pathway. For pyrimidine derivatives, such studies can elucidate the mechanisms of their synthesis or their reactions with other molecules. materialsciencejournal.org

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrimidine Triamines

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of pyrimidine triamines, such as this compound, QSRR models are pivotal for understanding the electronic and steric factors that govern their chemical behavior. These models utilize molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds, thereby guiding the synthesis of molecules with desired characteristics.

Research into the QSRR of aminopyrimidine derivatives, a class to which pyrimidine triamines belong, has provided valuable insights into their reactivity and potential biological activity. Although specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally related aminopyrimidines and diaminopyrimidines.

A common approach in these studies involves the use of quantum chemical descriptors, which are derived from the electronic structure of the molecules. These descriptors provide a detailed picture of how a molecule will interact with other chemical entities.

Key Molecular Descriptors in QSRR Studies of Aminopyrimidines:

| Descriptor | Description | Relevance to Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest greater reactivity towards electrophiles. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the electron-accepting ability of a molecule. Lower ELUMO values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting reaction pathways. |

| Topological Descriptors | Numerical indices derived from the 2D representation of the molecule. | Correlate with molecular size, shape, and branching, which can influence steric hindrance and intermolecular interactions. |

This table is generated based on data from various QSAR studies on pyrimidine derivatives.

In a typical QSRR analysis of aminopyrimidines, a dataset of compounds with known reactivities is selected. For each compound, a set of molecular descriptors is calculated using computational chemistry software. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are then employed to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov

For instance, a study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors developed several QSAR models. uobasrah.edu.iq One of the derived models was a bi-parametric linear equation with a correlation coefficient (R²) of 0.87. uobasrah.edu.iq Another set of tri-parametric linear equations yielded R² values in the range of 0.879 to 0.91. uobasrah.edu.iq These models effectively used descriptors such as molecular weight, the logarithm of the partition coefficient (ClogP), the energy of the HOMO (εHOMO), and the energy of the LUMO (εLUMO) to predict biological activity, which is a manifestation of chemical reactivity in a biological system. uobasrah.edu.iq

Another investigation into 2,4-diamino-5-(substituted-benzyl)pyrimidines as dihydrofolate reductase (DHFR) inhibitors compared traditional regression analysis with neural networks for developing QSAR models. nih.gov The study highlighted that neural networks could offer superior performance in modeling the complex, non-linear relationships between molecular structure and biological activity. nih.gov

The following table illustrates a hypothetical QSRR dataset for a series of pyrimidine triamine analogs, showcasing the types of data that would be used to build a predictive model.

Hypothetical QSRR Data for Pyrimidine Triamine Analogs:

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Observed Reactivity (log k) |

| 1 | -H | -5.8 | 1.2 | 2.5 | 1.3 |

| 2 | -CH₃ | -5.7 | 1.3 | 2.7 | 1.5 |

| 3 | -Cl | -6.0 | 1.0 | 1.8 | 1.1 |

| 4 | -NO₂ | -6.5 | 0.5 | 4.1 | 0.8 |

| 5 | -OCH₃ | -5.6 | 1.4 | 2.9 | 1.7 |

This is a representative data table. The values are illustrative and not from a specific experimental study on this compound.

From such data, a QSRR equation could be derived, for example:

log k = c₀ + c₁ * E_HOMO + c₂ * Dipole Moment

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the reactivity (log k) of new pyrimidine triamine derivatives based on their calculated descriptor values.

Advanced Spectroscopic and Structural Characterization of N4,n4 Dimethylpyrimidine 2,4,6 Triamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N4,N4-dimethylpyrimidine-2,4,6-triamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the chemical environment of each atom can be generated.

Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present: the N,N-dimethyl group, the primary amine groups, and the lone aromatic proton on the pyrimidine (B1678525) ring. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound Note: Specific chemical shift (δ) values are dependent on solvent and experimental conditions and are not publicly available.

| Atom Type | Expected Signal (¹H NMR) | Expected Signal (¹³C NMR) |

| C5-H | Singlet | CH |

| N(CH ₃)₂ | Singlet (6H integration) | CH₃ |

| C2-NH ₂ | Broad Singlet (2H integration) | C-NH₂ |

| C6-NH ₂ | Broad Singlet (2H integration) | C-NH₂ |

| C 5-H | - | C H |

| C -N(CH₃)₂ | - | C -N |

| C 2-NH₂ | - | C -NH₂ |

| C 6-NH₂ | - | C -NH₂ |

| N(C H₃)₂ | - | C H₃ |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the spatial relationship between protons, although significant through-bond coupling is primarily expected on the pyrimidine ring, which in this case only has one proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning carbon resonances. For instance, the proton signal of the C5-H would show a cross-peak with the C5 carbon signal, and the proton signal of the dimethylamino group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is critical for piecing together the molecular skeleton. For example, the protons of the N(CH₃)₂ group would show correlations to the C4 carbon and potentially the C5 carbon of the pyrimidine ring, confirming the position of this functional group. The C5-H proton would be expected to show correlations to carbons C4 and C6.

The precise chemical shifts of the protons and carbons in this compound are highly sensitive to their electronic environment. The electron-donating nature of the three amino groups significantly influences the electron density within the pyrimidine ring, affecting the chemical shifts of the ring proton (C5-H) and carbons (C2, C4, C5, C6).

Protonation of the molecule would cause significant changes in the NMR spectrum. The pyrimidine ring contains three basic nitrogen atoms (N1, N3, and the exocyclic amino groups) that can be protonated depending on the acidity of the solvent. Protonation would lead to substantial downfield shifts for nearby protons and carbons due to the increased positive charge and inductive effects. Observing these shifts upon addition of acid can help identify the primary site of protonation.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₆H₁₁N₅ by matching the experimental mass to the calculated exact mass.

Table 2: HRMS Data for this compound Note: Experimental values are not publicly available.

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₅ |

| Calculated Exact Mass | 153.10144 |

| Expected Ion (e.g., [M+H]⁺) | 154.10922 |

| Experimental [M+H]⁺ | Not Available |

Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion (e.g., [M+H]⁺) is isolated and fragmented to produce smaller, characteristic ions. Analyzing these fragments helps to confirm the structure of the parent molecule. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the dimethylamino group.

Cleavage of the dimethylamino group itself (-N(CH₃)₂).

Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the primary amine groups.

Fission of the pyrimidine ring, a common pathway for such heterocyclic compounds.

Elucidating these pathways provides definitive structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The spectrum of this compound would be characterized by specific vibrational modes.

N-H Stretching: The primary amine (NH₂) groups at positions C2 and C6 would exhibit characteristic stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region of the FT-IR spectrum.

C-H Stretching: Vibrations from the C-H bonds of the methyl groups and the aromatic C5-H would be observed. The aliphatic C-H stretches typically appear just below 3000 cm⁻¹, while the aromatic C-H stretch appears just above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring itself has characteristic stretching vibrations for its C=N and C=C bonds, which are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring or bending vibrations of the NH₂ groups would produce a strong absorption in the 1580-1650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which are often weak in the FT-IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound Note: Specific frequencies are dependent on the physical state (solid/liquid) and experimental conditions and are not publicly available.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) |

| N-H Stretch (primary amines) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (primary amines) | 1580 - 1650 | Strong |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. The vibrational modes of the molecule are dictated by the constituent chemical bonds and their arrangement.

The pyrimidine ring, a core component of the molecule, exhibits a series of characteristic stretching and bending vibrations. The C-N and C=C stretching vibrations within the heterocyclic ring typically appear in the fingerprint region of the IR spectrum, generally between 1600 and 1400 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are expected to be observed above 3000 cm⁻¹.

The primary amino groups (-NH₂) at the C2 and C6 positions give rise to distinct vibrational signatures. The N-H stretching vibrations are anticipated to appear as a pair of bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.

The dimethylamino group (-N(CH₃)₂) at the C4 position also presents characteristic vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2975-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine will also contribute to the spectral features, typically in the 1250-1020 cm⁻¹ region.

A hypothetical table of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Dimethylamino (-N(CH₃)₂) | C-H Stretch | 2975 - 2850 |

| C-N Stretch | 1250 - 1020 | |

| Pyrimidine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aromatic C-H Stretch | > 3000 |

Hydrogen Bonding Network Analysis

The presence of multiple amino groups in this compound facilitates the formation of an extensive hydrogen bonding network in the solid state. These interactions play a crucial role in stabilizing the crystal lattice. The primary amino groups at the C2 and C6 positions act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the amino groups themselves can serve as hydrogen bond acceptors.

In analogous pyrimidine structures, such as 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, organic cations are observed to form base pairs through N-H···N hydrogen bonds. researchgate.net Similarly, in cocrystals of 2-amino-4,6-dimethoxypyrimidine, the pyrimidine molecules form base pairs via a pair of N-H···N hydrogen bonds, creating a cyclic R₂²(8) motif. rsc.org This motif is a common feature in the crystal structures of molecules containing amino-pyrimidine fragments. rsc.org

Based on these precedents, it is highly probable that this compound molecules self-assemble through intermolecular N-H···N hydrogen bonds. The primary amino groups can donate a proton to the ring nitrogen atoms of an adjacent molecule, leading to the formation of dimeric or polymeric structures. The specific geometry and connectivity of this network would be definitively determined by single-crystal X-ray diffraction.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles.

Crystal Structure Determination and Polymorphism

The determination of the crystal structure of this compound would involve growing a suitable single crystal and analyzing it using an X-ray diffractometer. The resulting diffraction data would be used to solve and refine the crystal structure, yielding the asymmetric unit and the parameters of the unit cell (a, b, c, α, β, γ).

While no specific crystal structure for this compound is publicly available, data from a closely related compound, N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, can provide insight into the expected crystallographic parameters. For this analog, the crystal system is orthorhombic with the space group Pbca. scilit.com The unit cell parameters were determined to be a = 8.8859 (18) Å, b = 14.360 (3) Å, and c = 25.121 (5) Å. scilit.com It is important to note that the presence of bulky phenyl groups in this analog will significantly influence the crystal packing and unit cell dimensions compared to the target compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. The existence of polymorphs would be investigated by crystallizing the compound under various conditions and analyzing the resulting crystals by X-ray diffraction.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of intermolecular forces, with hydrogen bonding being the most dominant. As discussed in section 5.3.2, N-H···N hydrogen bonds are expected to be a key feature, likely leading to the formation of supramolecular assemblies.

The analysis of intermolecular interactions provides a deeper understanding of the forces that dictate the solid-state architecture and ultimately influence the material's properties. In the crystal structure of N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, no significant intermolecular interactions were reported, which may be due to the steric hindrance of the bulky phenyl groups preventing close approach of the molecules. scilit.com

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, while fluorescence is the emission of light as the electron returns to a lower energy state.

The electronic spectrum of this compound is expected to be dominated by π→π* transitions associated with the pyrimidine ring. The presence of the amino and dimethylamino groups, which are strong electron-donating groups, is anticipated to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrimidine. This is due to the delocalization of the lone pair of electrons from the nitrogen atoms into the pyrimidine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

Recent studies on 2,4,5-triaminopyrimidines have shown that these compounds can exhibit excellent fluorescence properties. rsc.org The introduction of amino groups can lead to strong push-pull electronic structures, which are often responsible for remarkable photophysical properties, including high fluorescence quantum yields. rsc.org For instance, certain N⁴-aryl 2,4,5-triaminopyrimidines with a cyano group at the C-6 position have been reported to be highly fluorescent. rsc.org

While specific experimental data for this compound is not available, it is plausible that this compound may also exhibit fluorescence. The electronic transitions would be sensitive to the solvent polarity, with more polar solvents potentially leading to further shifts in the absorption and emission maxima.

A hypothetical table of electronic transition data is presented below, based on the properties of related aminopyrimidines.

| Spectroscopy | Parameter | Expected Range |

| UV-Visible | λmax (Absorption Maximum) | 250 - 350 nm |

| Fluorescence | λem (Emission Maximum) | Potentially in the blue region (400-500 nm) |

Derivatives and Analogues of N4,n4 Dimethylpyrimidine 2,4,6 Triamine: Synthesis and Structure Reactivity Studies

Synthesis of Pyrimidine (B1678525) Triamine Derivatives with Varied Substitution Patterns

The synthesis of 2,4,6-triaminopyrimidine (B127396) derivatives can be achieved through several methodologies. A highly regioselective method involves the triflic acid-catalyzed [2+2+2] cycloaddition of two cyanamide (B42294) molecules with one ynamide molecule. This approach is effective for creating a diverse family of substituted 2,4,6-triaminopyrimidines with yields of up to 94%. rsc.org The resulting heterocyclic products serve as a versatile platform for further functionalization. rsc.org

Another common strategy is the condensation of a compound with an N-C-N moiety, such as guanidine (B92328), with a three-carbon dielectrophile. nih.gov For instance, treating β-ketoesters or β-aldehydoesters with guanidine hydrochloride is a direct, single-step method to produce 2-aminopyrimidines substituted at the 5- and 6-positions. rsc.org

The following table details examples of synthesized pyrimidine derivatives and the methods used.

| Product | Starting Materials | Reaction Conditions | Yield (%) |

| 2,4,6-Triaminopyrimidines | Cyanamides, Ynamide | Triflic acid (10 mol%) | Up to 94% |

| 5,6-Disubstituted 2-aminopyrimidines | β-ketoester, Guanidine hydrochloride | K2CO3, Microwave-assisted | Not specified |

| N-Alkyl pyrimidine bromides | 2,4,6-Trisubstituted pyrimidines, Alkyl bromides | Not specified | Not specified |

| 2-Aminopyrimidine (B69317) Derivatives | 2-Amino-4,6-dichloropyrimidine (B145751), Substituted amines | Triethylamine (B128534), 80–90°C, Solvent-free | Good to Excellent |

Modifications at the nitrogen positions of the pyrimidine triamine scaffold are a key strategy for creating derivatives. This can involve direct N-alkylation or substitution reactions. For example, a series of N-alkyl bromide derivatives of 2,4,6-trisubstituted pyrimidines have been prepared from methoxy-substituted azachalcones as starting materials. nih.gov This incorporation of an alkyl chain can alter the compound's chemical properties. nih.gov

A versatile method for synthesizing N-substituted derivatives involves using a precursor like 2-amino-4,6-dichloropyrimidine. By reacting this compound with various substituted amines in the presence of triethylamine under solvent-free conditions, a wide range of 2-aminopyrimidine derivatives can be synthesized in high yields. mdpi.com This reaction allows for the introduction of diverse functional groups at the N4 and N6 positions.

The pyrimidine ring is π-deficient, which makes electrophilic aromatic substitution challenging but facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. However, substitutions on the carbon atoms of the ring, especially at the C5 position, are crucial for modifying the electronic properties of the molecule.

The introduction of substituents at the C5 position is a well-established strategy. This can be achieved through methods like palladium-catalyzed olefin coupling to organopalladium intermediates derived from pyrimidine nucleosides. acs.org Postsynthetic modification of oligonucleotides containing 2'-deoxy-5-trifluoromethyluridine allows for the conversion of the trifluoromethyl group at the C5 position into various carboxylic acid equivalents using alkaline and amine solutions. nih.gov This highlights a method for introducing functional groups onto the pyrimidine core after the initial ring synthesis. nih.gov

Furthermore, novel nucleoside 5'-triphosphates and phosphoramidites containing alkyne or amino groups at the C5 position have been designed and synthesized, often using a linker group to attach the desired functionality. researchgate.net

Scaffold-Hopping and Isosteric Replacements

Scaffold hopping is a widely used strategy in chemical design to discover structurally novel compounds by replacing the central core of a molecule while aiming to maintain or improve its properties. nih.govacs.org This approach is used to move into new chemical spaces and to replace metabolically unstable or toxic scaffolds with more stable ones. mdpi.com For pyrimidine-based compounds, this could involve replacing the pyrimidine ring with other heterocyclic systems.

Examples of scaffold hopping from pyrimidine-based structures include:

Thienopyrimidine to Furanopyrimidine : In a search for potent inhibitors, scaffold-hopping from thienopyrimidine acids led to the identification of furanopyrimidine amides as a promising new class. nih.gov

Flavones to Pyridopyrimidinones : A strategy of scaffold-hopping from natural flavones and isoflavones resulted in the discovery of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones and 3-aryl-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net

Pyridine (B92270) to Pyridazine (B1198779)/Pyrimidine : The pyridine pharmacophore in certain compounds has been replaced by pyridazine and pyrimidine nuclei to generate novel ligands. nih.gov

Isosteric replacement is a related concept that involves substituting functional groups with other groups that possess similar physical or chemical properties. nih.gov This is a more subtle modification than scaffold hopping but can significantly impact a molecule's characteristics. A notable example is the replacement of a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor with a 1,2,4-triazole (B32235) group. acs.org This isosteric replacement was shown to form similar key hydrogen bonds and led to improved metabolic stability, demonstrating the power of this technique to fine-tune molecular properties. acs.org Fluorine is also commonly used as an isostere for a hydrogen atom or a hydroxyl group. nih.gov

Structure-Reactivity Relationships within the N4,N4-dimethylpyrimidine-2,4,6-triamine Class (excluding biological activity)

The relationship between the structure of a pyrimidine derivative and its chemical reactivity is governed by the electronic effects of its substituents. A systematic study of 2-sulfonylpyrimidines provides significant insight into these relationships. acs.org The electrophilicity of the pyrimidine ring, and thus its reactivity towards nucleophiles, can be precisely tuned by placing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the ring. acs.org

Key findings on structure-reactivity relationships:

Substitution at C5 : This position has the most significant impact on reactivity. Strong mesomeric (-M) and inductive (-I) EWGs like -NO2, -COOMe, and -CF3 drastically increase the reaction rate with nucleophiles by several orders of magnitude compared to an unsubstituted pyrimidine. Conversely, strong +M EDGs like -NH2 and -OMe completely deactivate the ring towards nucleophilic attack. acs.org

Substitution at C4 : Modification at this position has a less pronounced, but still significant, effect. Strong -I/-M EWGs increase the reaction rate. For example, a trifluoromethylated derivative at C4 was found to be approximately 1750 times more reactive than the unsubstituted version. acs.org

Leaving Group Modification : The nature of the leaving group at positions 2, 4, or 6 is critical. Sulfonyl-based leaving groups have been shown to be superior for arylation reactions compared to 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines, which failed to show observable reactivity under similar conditions. acs.org

The following table summarizes the relative reactivity of 2-sulfonylpyrimidines with different substituents at the C5 position.

| C5-Substituent | Electron Effect | Relative Reactivity (k/k_H) |

| -COOMe | Strong -M, -I | ~825,000x |

| -NO2 | Strong -M, -I | ~291,667x |

| -CF3 | Strong -I | ~37,500x |

| -H | Reference | 1x |

| -NH2 | Strong +M | No Reaction |

| -OMe | Strong +M | No Reaction |

Data derived from kinetic studies of 2-sulfonylpyrimidines reacting with a model nucleophile. acs.org

These relationships demonstrate that the pyrimidine scaffold is a highly tunable platform where specific substituents can be strategically placed to control chemical reactivity for various applications.

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Moieties

The incorporation of heterocyclic moieties like pyrimidine into polymers and macromolecules can impart unique structural and functional properties to the resulting materials. The this compound molecule, with its three amino groups (two primary and one tertiary), is a prime candidate to act as a trifunctional monomer or cross-linking agent in polymerization reactions. nih.gov

One of the most direct methods for forming polymers from amine-containing monomers is through polycondensation reactions to form polyamides. youtube.com This typically involves reacting a diamine with a dicarboxylic acid or, more commonly in laboratory synthesis, a diacyl chloride. youtube.comyoutube.com By analogy, this compound could react with diacyl chlorides to form a cross-linked polyamide network. The two primary amines at positions C2 and C6 would react to form amide linkages, creating polymer chains, while the presence of a third reactive site (the primary amine at C2) would lead to branching and cross-linking between chains.

The general reaction for polyamide formation is: n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NHCO-R'-CO-]n + 2n HCl

In the case of using a triamine monomer like the title compound, a complex, three-dimensional network polymer would be expected rather than a linear polymer. Such polymers could exhibit high thermal stability and unique material properties.

Additionally, pyrimidine moieties have been successfully incorporated into macrocyclic structures, known as pyrimidinophanes. researchgate.net These structures are synthesized through various methods and represent another class of macromolecular architectures built around the pyrimidine core. researchgate.net

Advanced Applications of N4,n4 Dimethylpyrimidine 2,4,6 Triamine and Its Derivatives Non Clinical

Applications in Materials Science

The unique structural and electronic properties of pyrimidine (B1678525) derivatives, including N4,N4-dimethylpyrimidine-2,4,6-triamine, have garnered interest in the field of materials science. The presence of multiple nitrogen atoms allows for strong intermolecular interactions and coordination with other species, making these compounds versatile building blocks for advanced materials.

Organic Electronics and Luminescent Materials

While direct studies on this compound in organic electronics are not extensively documented, the broader class of pyrimidine derivatives is recognized for its potential in this area. The electron-deficient nature of the pyrimidine ring makes it a suitable component for bipolar host materials in phosphorescent organic light-emitting diodes (OLEDs). For instance, bipolar host materials incorporating a pyrimidine moiety as an electron-transporting unit and an indenocarbazole moiety as a hole-transporting unit have been developed for highly efficient green phosphorescent OLEDs. researchgate.net These devices have demonstrated excellent current and power efficiencies, reaching up to 77.8 cd/A and 62.8 lm/W, respectively, with an external quantum efficiency of 22.3%. researchgate.net

The design of such materials often involves creating a molecular structure with distinct electron-donating and electron-accepting parts to facilitate charge transport and recombination. In this context, the N4,N4-dimethylamino group in this compound could act as an electron-donating group, which, in conjunction with the electron-accepting pyrimidine core, could be explored for the development of new luminescent materials. The synthesis of triarylamine-pyridine-carbonitrile-based thermally activated delayed fluorescence (TADF) compounds has yielded green OLEDs with high external quantum efficiencies, demonstrating the potential of nitrogen-containing heterocycles in this field. researchgate.net

Furthermore, near-infrared (NIR) fluorescent radicals based on tris(2,4,6-trichlorophenyl)methyl (TTM) have been developed, and an OLED based on a TTM-derivative achieved a maximum external quantum efficiency of 3.1% with an emission peak at 830 nm. rsc.org This highlights the versatility of functionalized organic molecules in tuning the emission properties of electronic devices.

Supramolecular Chemistry and Self-Assembly

The ability of pyrimidine bases to form hydrogen bonds and engage in π-π stacking interactions makes them excellent candidates for constructing well-defined supramolecular architectures. The self-assembly of pyrimidine derivatives can lead to the formation of nano-aggregates with potential applications in various fields. nih.govacs.org For example, pyrimidine-based cationic amphiphiles have been synthesized and shown to self-assemble into thermodynamically stable nano-aggregates in aqueous systems above a critical aggregation concentration. nih.govacs.org

The spontaneous formation of two-dimensional monolayers of purine (B94841) and pyrimidine bases at solid-liquid interfaces has been studied, suggesting a role for these structures in prebiotic chemistry. nih.gov These self-assembled monolayers are stabilized by a network of intermolecular interactions. In a similar vein, this compound, with its multiple hydrogen bond donors and acceptors, as well as the potential for π-π stacking, is a promising candidate for the design of novel supramolecular assemblies. The dimethylamino group can influence the packing and intermolecular interactions, potentially leading to unique and stable structures.

Studies on 4-dimethylaminopyridine (B28879) have shown that it can form extensive networks of non-covalent interactions, including N–H···O hydrogen bonds, in its adducts with carboxylic acids. researchgate.net This further underscores the potential of the dimethylaminopyridine scaffold, a component of the title compound, in directing supramolecular assembly.

Integration into Hybrid Materials and Nanostructures

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials. Pyrimidine derivatives can be incorporated into hybrid molecules and materials for various applications. mdpi.comresearchgate.net For instance, pyrimidine-tethered chalcone (B49325) hybrids have been synthesized and evaluated for their biological activities. mdpi.com The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single entity with potentially enhanced properties. mdpi.comresearchgate.net

The coordination capabilities of the nitrogen atoms in the pyrimidine ring also allow for its integration into metal-organic frameworks (MOFs) and other coordination polymers. Cobalt ferrite (B1171679) nanoparticles have been shown to be efficient catalysts for the Biginelli reaction, which is used to synthesize pyrimidine derivatives. mdpi.com This suggests the potential for creating hybrid catalytic systems where pyrimidine-based molecules are supported on or integrated with inorganic nanostructures.

Ligand Design and Coordination Chemistry

The multiple nitrogen donor sites in this compound make it an attractive ligand for the coordination of metal ions. The resulting metal complexes can exhibit interesting structural features and catalytic properties.

Metal Complex Formation and Structural Studies

The coordination chemistry of pyrimidine derivatives is rich and varied. The nitrogen atoms of the pyrimidine ring, along with the exocyclic amino groups, can act as coordination sites for a wide range of metal ions. For example, copper(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine and its derivatives have been isolated and structurally characterized, revealing both mononuclear and dinuclear structures. researchgate.net In these complexes, the pyrimidine-based ligand can coordinate in a monodentate or bridging fashion. researchgate.net

The synthesis of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various transition metals, alkaline-earth metals, and lanthanides has been reported, demonstrating the versatility of pyridine-based ligands in constructing extended structures. rsc.org Similarly, homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine (B92270) have been synthesized and characterized. rsc.org

While the crystal structure of this compound itself is not detailed in the provided search results, a related compound, N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, has been structurally characterized. In this compound, the pyrimidine ring is not planar with the phenyl rings, exhibiting significant dihedral angles. researchgate.net The study of mixed ligand copper(II) complexes of 2-formylpyridine-N4-phenylthiosemicarbazone has shown that the coordination geometry around the copper(II) ion can be tuned by the choice of diimine co-ligands, influencing the properties of the complex. rsc.org

A search of structural databases for adducts of the related compound 4-dimethylaminopyridine reveals its ability to form complexes with various molecules, stabilized by weak intermolecular interactions. researchgate.net

Catalytic Applications of this compound-Metal Complexes

Metal complexes of nitrogen-containing heterocyclic ligands are widely used as catalysts in a variety of organic transformations. Pyridonate metal complexes, for example, have been successfully applied in hydrofunctionalization reactions, where the cooperativity between the metal center and the ligand is crucial for high catalytic performance. rsc.org